![molecular formula C20H24ClN5O B3016150 2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 877794-11-1](/img/structure/B3016150.png)
2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored in the literature. For instance, a novel synthesis method for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was developed using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method provides a highly useful approach to synthesizing piperazine derivatives, which could potentially be applied to the synthesis of 2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol.
Another relevant synthesis is that of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, which was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The reaction conditions were optimized, including raw material ratio, reaction time, and temperature. The product was obtained with an 88.5% yield after reacting at 115°C for 4 hours . This synthesis provides insight into the reaction conditions that might be suitable for synthesizing similar compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is typically confirmed using various spectroscopic techniques. In the case of the 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, IR, 1H and 13C NMR, and mass spectral studies were employed . These techniques are crucial for confirming the structure of synthesized compounds, including the target compound 2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol. The structure of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was also confirmed, likely using similar spectroscopic methods .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are typically nucleophilic substitutions, where a leaving group is replaced by a nucleophile. In the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, a bromophenylmethyl group is replaced by 2-hydroxyethylpiperazine . This type of reaction is likely to be relevant for the synthesis of other piperazine derivatives, including the target compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol are not detailed in the provided papers, the properties of similar compounds can provide some insight. The synthesized piperazine derivatives in the first study were screened for in vitro antimicrobial activity, indicating that these compounds have biological activity and potential therapeutic applications . The physical properties such as solubility, melting point, and stability would be important to determine for practical applications and are typically characterized alongside the synthesis process.
科学的研究の応用
Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Potential : A study reported the synthesis of pyrazole derivatives, closely related to 2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol, which exhibited significant antimicrobial and anticancer activities. These compounds showed higher activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Interaction with Biological Molecules
- Interactions with Plasma Proteins : Another research focused on two water-soluble pyrazolo[1,5-a]pyrimidine derivatives, similar in structure, investigating their interaction with bovine serum albumin (BSA). The study revealed that these compounds can effectively quench the intrinsic fluorescence of BSA, indicating potential biological interactions (He et al., 2020).
Antifungal Properties
- Antifungal Compound Analysis : Research on a novel antifungal compound from the 1,2,4-triazole class, which shares some structural similarities, included assessments of solubility in different solvents and thermodynamic parameters. This study aids in understanding the pharmacologically relevant properties of similar compounds (Volkova, Levshin, & Perlovich, 2020).
In Vitro Antiproliferative Activity
- Cancer Cell Line Study : A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, related in structure, evaluated their antiproliferative effect against various human cancer cell lines. Certain compounds in this series demonstrated potential as anticancer agents, warranting further research (Mallesha et al., 2012).
将来の方向性
The future directions for research on this compound could involve further exploration of its biological and pharmacological activities. Compounds with similar structures have shown a wide range of medicinal values, including antihypertensive, antitumor, antiplasmodial, antiviral, and anti-inflammatory activities . Therefore, this compound could potentially be a candidate for drug development in the future.
特性
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-14-13-18(25-9-7-24(8-10-25)11-12-27)26-20(22-14)19(15(2)23-26)16-3-5-17(21)6-4-16/h3-6,13,27H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTPTQAVSIQDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3016067.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B3016070.png)
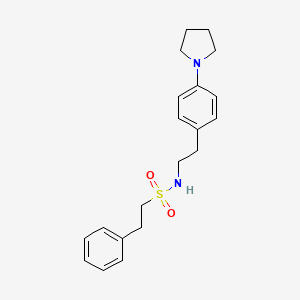
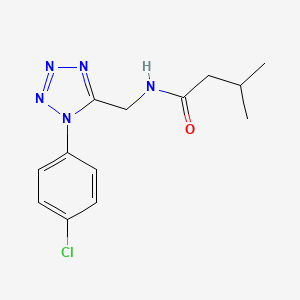
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)
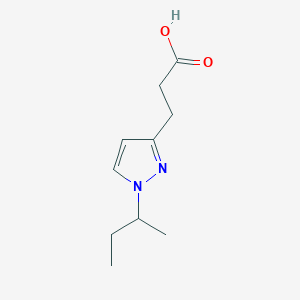
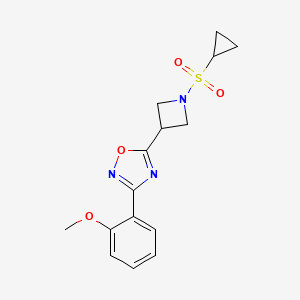
![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)
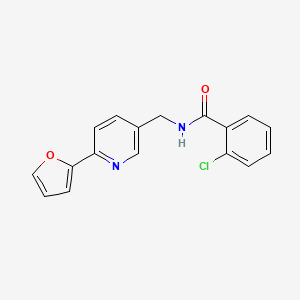
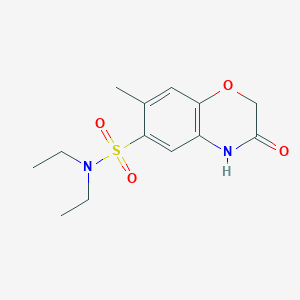
![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)
![3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)